
N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromobenzyl)-7-chloro-4-methyl-2-quinolinamine, commonly known as 3-BrPA, is a small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. This compound is a derivative of 3-bromopyruvate, which is a known inhibitor of glycolysis. 3-BrPA has been shown to inhibit glycolysis in cancer cells, leading to cell death. In
作用机制
The mechanism of action of 3-BrPA involves the inhibition of glycolysis in cancer cells. Glycolysis is the process by which cells convert glucose into energy. Cancer cells rely heavily on glycolysis to meet their energy needs, and inhibition of this process can lead to cell death. 3-BrPA inhibits glycolysis by targeting the enzyme hexokinase, which is responsible for the first step in glycolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-BrPA are primarily related to its inhibition of glycolysis. In cancer cells, this inhibition leads to decreased ATP production, increased oxidative stress, and ultimately, cell death. In normal cells, the effects of 3-BrPA are less pronounced, as these cells are able to utilize other energy sources.
实验室实验的优点和局限性
One advantage of using 3-BrPA in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of glycolysis inhibition specifically in cancer cells, without affecting normal cells. However, one limitation of using 3-BrPA is its relatively low yield and purity, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on 3-BrPA. One area of focus is the development of more efficient synthesis methods for this compound. Additionally, researchers are exploring the potential use of 3-BrPA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 3-BrPA in other diseases that rely heavily on glycolysis, such as diabetes and neurodegenerative diseases.
Conclusion:
In conclusion, 3-BrPA is a promising small molecule inhibitor that has been studied extensively for its potential use in cancer therapy. Its selectivity for cancer cells and ability to inhibit glycolysis make it an attractive candidate for further research. While there are limitations to using 3-BrPA in lab experiments, there are several future directions for research on this compound that hold promise for the development of new cancer therapies.
合成方法
The synthesis of 3-BrPA involves the reaction of 3-bromobenzaldehyde with 7-chloro-4-methylquinoline-2-amine in the presence of a base. The reaction proceeds through a condensation reaction to form the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学研究应用
The primary scientific research application of 3-BrPA is in cancer therapy. This compound has been shown to selectively target cancer cells by inhibiting glycolysis, which is the primary energy source for cancer cells. By inhibiting glycolysis, 3-BrPA can induce cell death in cancer cells, while leaving normal cells unharmed. This makes 3-BrPA a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2/c1-11-7-17(20-10-12-3-2-4-13(18)8-12)21-16-9-14(19)5-6-15(11)16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKCFKVGPZQKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-7-chloro-4-methylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

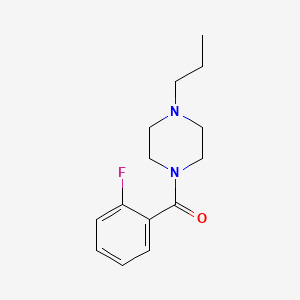
![4-[3-(3,4-dimethoxyphenyl)propanoyl]morpholine](/img/structure/B4964356.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4964367.png)
![2-cyano-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B4964372.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4964377.png)

![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964408.png)
![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)
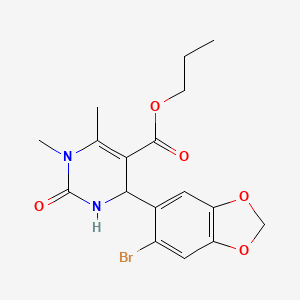
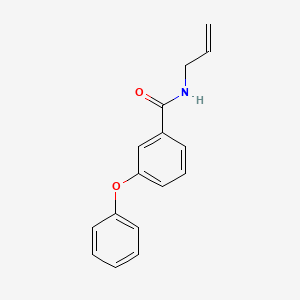

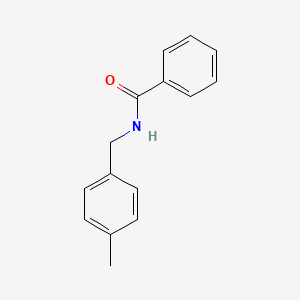
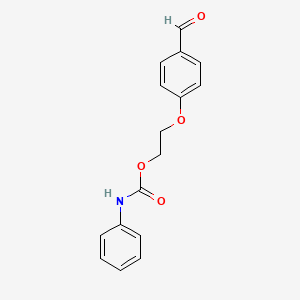
![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)